Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
Übersicht
Beschreibung
Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate: is a chemical compound known for its fluorescent properties. It is commonly used in various scientific and industrial applications due to its ability to emit light when exposed to certain wavelengths. This compound is also known for its stability and solubility in water, making it a valuable tool in research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate typically involves the reaction of 2-(6-hydroxy-3-oxo-3,10-dihydroanthracen-9-yl)benzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by precipitation or crystallization. The reaction conditions usually include a controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, under conditions such as elevated temperatures or the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical analyses and reactions.
Biology: Employed in biological assays and imaging techniques due to its fluorescent properties.
Medicine: Utilized in diagnostic procedures and as a marker in medical imaging.
Industry: Applied in the manufacturing of fluorescent dyes and pigments, as well as in quality control processes.
Wirkmechanismus
The mechanism of action of Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate involves its ability to absorb light at specific wavelengths and emit light at a different wavelength. This property is due to the compound’s unique molecular structure, which allows it to undergo electronic transitions when exposed to light. The emitted light can be detected and measured, making the compound useful in various analytical and imaging applications.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-(6-hydroxy-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
- Sodium 2-(4,5,6-trihydroxy-3-oxo-3,10-dihydroanthracen-9-yl)benzoate
Uniqueness: Sodium 2-(6-oxido-3-oxo-3,10-dihydroanthracen-9-yl)benzoate is unique due to its specific fluorescent properties, which make it highly valuable in applications requiring precise and stable fluorescence. Its stability and solubility in water also set it apart from other similar compounds, making it easier to handle and use in various research and industrial processes.
Eigenschaften
IUPAC Name |
disodium;2-(3-oxido-6-oxo-10H-anthracen-9-yl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4.2Na/c22-14-5-7-16-12(10-14)9-13-11-15(23)6-8-17(13)20(16)18-3-1-2-4-19(18)21(24)25;;/h1-8,10-11,22H,9H2,(H,24,25);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUWCLCLNPHNZ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=O)C=CC2=C(C3=C1C=C(C=C3)[O-])C4=CC=CC=C4C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Na2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.